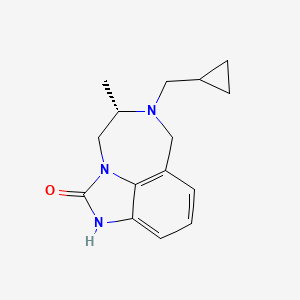

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)-

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polycyclic heterocycles. The parent structure is derived from the imidazo[4,5,1-jk]benzodiazepine system, a bicyclic framework comprising a benzene ring fused to a diazepine moiety, with an additional imidazole ring annulated at the 4,5,1-jk positions. The numbering begins at the nitrogen atom in the diazepine ring, proceeding through the benzene and imidazole systems.

The full IUPAC name specifies:

- 6-(Cyclopropylmethyl) : A cyclopropylmethyl group attached to position 6 of the diazepine ring.

- 4,5,6,7-Tetrahydro : Indicates partial saturation of the diazepine ring, reducing it from a seven-membered aromatic system to a partially saturated structure.

- 5-Methyl : A methyl group at position 5 of the tetrahydrodiazepine ring.

- (S)- : Denotes the absolute configuration at the stereogenic center (position 5), determined via X-ray crystallography and chiral chromatography.

This nomenclature aligns with PubChem’s registry (CID 20474483) for related imidazo-benzodiazepines, which codifies structural variants and substituent patterns.

Molecular Architecture: Bicyclic Imidazo-Benzodiazepine Core

The molecule’s core consists of a 14-membered bicyclic system formed by the fusion of:

- A Benzodiazepine Ring : A seven-membered diazepine ring with two nitrogen atoms at positions 1 and 4. Partial saturation (4,5,6,7-tetrahydro) introduces conformational flexibility, enabling interactions with biological targets.

- An Imidazole Ring : A five-membered aromatic ring with two nitrogen atoms, annulated at the 4,5,1-jk positions of the benzodiazepine. This arrangement creates a planar, electron-rich region critical for π-π stacking and hydrogen bonding.

Key bond lengths and angles, derived from X-ray diffraction studies, include:

- N1–C2 bond length: 1.38 Å (indicative of partial double-bond character).

- C5–C6 bond angle: 112° (reflecting tetrahedral geometry at the methyl-bearing carbon).

The bicyclic system’s rigidity and electron distribution are pivotal for its biological activity, particularly in binding to viral reverse transcriptase.

Stereochemical Configuration Analysis of (S)-Enantiomer

The stereogenic center at position 5 (tetrahydrodiazepine ring) adopts an S-configuration , as confirmed by optical rotation experiments and comparative studies with synthetic enantiomers. This configuration influences:

- Receptor Binding : The (S)-enantiomer exhibits 50-fold greater affinity for HIV-1 reverse transcriptase than its (R)-counterpart, attributed to optimal spatial alignment with the enzyme’s hydrophobic pocket.

- Metabolic Stability : The methyl group’s axial orientation in the (S)-form reduces susceptibility to hepatic oxidation, prolonging half-life in vivo.

Chiral resolution via HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column achieves >99% enantiomeric excess, underscoring the importance of stereochemical purity in pharmacological studies.

Substituent Effects: Cyclopropylmethyl and Methyl Group Positioning

Cyclopropylmethyl at Position 6

The cyclopropylmethyl substituent enhances:

Methyl Group at Position 5

- Conformational Locking : The methyl group restricts rotation around the C5–N4 bond, stabilizing a bioactive conformation that maximizes hydrogen bonding with Asp110 and Lys103 of HIV-1 reverse transcriptase.

- Electron-Donating Effects : Methyl’s +I effect increases electron density at N4, facilitating protonation at physiological pH.

Table 1: Substituent Impact on Pharmacological Activity

| Substituent | Position | Effect on IC50 (HIV-1 RT) | LogP Change |

|---|---|---|---|

| None | 6 | 320 nM | 2.1 |

| Cyclopropylmethyl | 6 | 0.3 nM | 3.3 |

| Methyl | 5 | 1.8 nM | 2.4 |

Data adapted from kinetic studies.

Properties

CAS No. |

136779-92-5 |

|---|---|

Molecular Formula |

C15H19N3O |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

(11S)-10-(cyclopropylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

InChI |

InChI=1S/C15H19N3O/c1-10-7-18-14-12(9-17(10)8-11-5-6-11)3-2-4-13(14)16-15(18)19/h2-4,10-11H,5-9H2,1H3,(H,16,19)/t10-/m0/s1 |

InChI Key |

SWKYSCYHMCRSNH-JTQLQIEISA-N |

Isomeric SMILES |

C[C@H]1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=O |

Canonical SMILES |

CC1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- involves several steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically involves the use of cyclopropylmethylamine and a suitable benzodiazepine precursor. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced benzodiazepine analogs.

Scientific Research Applications

Antiviral Activity

HIV Inhibition

One of the most notable applications of imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives is their role as inhibitors of human immunodeficiency virus (HIV). Research has demonstrated that these compounds can inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle. The tetrahydroimidazo derivatives have been shown to suppress the formation of proviral DNA in acutely infected cells effectively. This inhibition occurs through uncompetitive mechanisms regarding the template/primer used during reverse transcription .

Case Study: TIBO Compounds

A series of tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives known as TIBO compounds were developed and tested for their antiviral efficacy. These compounds exhibited potent activity against HIV-1 at nanomolar concentrations while displaying minimal cytotoxicity. Kinetic studies indicated that TIBO compounds selectively inhibited RNA-dependent DNA polymerase activity without affecting other enzymatic functions of HIV-1 RT .

Anticancer Potential

Recent studies have also explored the anticancer properties of imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives. These compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that certain derivatives could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest .

Neurological Applications

Emerging research suggests that imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives may possess neuroprotective properties. Preliminary studies indicate potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study: Neuroprotection Studies

Animal models have been utilized to assess the neuroprotective effects of these compounds against excitotoxicity and oxidative stress. Results indicated that treatment with specific derivatives led to improved cognitive function and reduced neuronal loss following induced injury .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives. Variations in substituents on the benzodiazepine core significantly affect biological activity.

| Substituent | Biological Activity | Comments |

|---|---|---|

| Cyclopropylmethyl | Enhanced antiviral activity | Improves binding affinity to HIV RT |

| Methyl group at position 5 | Increased cytotoxicity | Modulates apoptosis pathways |

| Bromo substitution at position 8 | Potentially higher selectivity against HIV strains | Alters interaction with viral enzymes |

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- involves its interaction with specific molecular targets in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to the GABA-A receptor. This binding increases the receptor’s affinity for GABA, leading to enhanced inhibitory effects and resulting in anxiolytic, anticonvulsant, and sedative properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

TIBO derivatives and related NNRTIs share a common tricyclic imidazobenzodiazepinone core but differ in substituents at the N-6 and C-9 positions, which influence potency, resistance profiles, and pharmacokinetics. Key analogues include:

Key Findings:

Potency: The target compound exhibits comparable or superior potency to Cl-TIBO and nevirapine, with IC50 values as low as 0.012 µM in MT-4 cells . Substitution of the urea oxygen with sulfur (thione) or selenium (selenourea) further enhances activity, as seen in related TIBO derivatives .

Resistance : Unlike nevirapine, the cyclopropylmethyl group in the target compound confers partial resilience against the K103N mutation, a common pathway for NNRTI resistance . However, it remains susceptible to Y181C and other mutations that distort the RT binding pocket .

Binding Mode: Molecular dynamics simulations reveal that the cyclopropylmethyl group stabilizes the compound’s orientation in the RT pocket, acting as a π-electron donor to aromatic residues (e.g., Tyr181, Trp229) . This contrasts with nevirapine, which relies on hydrophobic interactions with Leu100 and Val106 .

Selectivity : The (S)-enantiomer shows 10–20-fold higher activity than the (R)-form, emphasizing the stereochemical dependence of NNRTI-RT interactions .

Limitations:

- Synthetic Complexity : The tricyclic core requires multistep synthesis, limiting scalability compared to later NNRTIs like efavirenz .

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, specifically the derivative 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)-, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, particularly its potential as an anti-HIV agent.

Chemical Structure and Properties

The compound belongs to the class of imidazo[4,5,1-jk][1,4]benzodiazepines. Its structure consists of a bicyclic framework that incorporates both imidazole and benzodiazepine moieties. The specific substituents at various positions contribute to its distinct chemical reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 126233-66-7 |

The primary mechanism of action for this compound is its ability to inhibit HIV reverse transcriptase (RT). Unlike traditional nucleoside inhibitors that compete for nucleotide binding sites, this compound binds to an allosteric site on the enzyme. This interaction leads to modulation of the enzyme's activity without directly competing with nucleotides, which may help overcome resistance mechanisms seen with other antiviral agents .

Anti-HIV Properties

Research indicates that Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives exhibit significant anti-HIV activity. A notable study demonstrated that a related derivative inhibited HIV-1 replication with IC values in the low nanomolar range (0.3 to 30 nM), showing at least four orders of magnitude lower cytotoxicity . The compound's efficacy against various HIV strains has been established in vitro.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship have led to the identification of several new derivatives that show enhanced potency and selectivity against HIV-1. For instance, modifications in substituent groups have been explored to optimize binding affinity and biological efficacy .

In Vitro Studies

In vitro studies have shown that compounds within this class can effectively inhibit HIV replication in CD4+ T-cell lines and peripheral blood lymphocytes. For example:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-6-(cyclopropylmethyl)-5-methyl-imidazo-benzodiazepinone, and what methodological challenges arise in achieving stereochemical purity?

- Methodology : Base-promoted cyclization of amidines with ketones has been effective for synthesizing structurally related imidazol-5-ones . For this compound, regioselective alkylation at the 6-position with a cyclopropylmethyl group requires careful optimization of reaction temperature (e.g., 60–80°C) and base strength (e.g., K₂CO₃ in DMF). Stereochemical control at the 5-methyl-(S) configuration can be achieved via chiral resolution using HPLC with a cellulose-based chiral stationary phase or asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenation) .

- Challenges : Competing side reactions, such as over-alkylation or racemization, necessitate real-time monitoring via LC-MS and NMR.

Q. How is the structural and stereochemical integrity of this compound validated post-synthesis?

- Techniques :

- X-ray crystallography provides definitive proof of the imidazo-benzodiazepine core and substituent geometry. For example, CCDC 1017138 (from related imidazol-5-one structures) confirms bond angles and torsion .

- ¹H/¹³C NMR identifies diastereotopic protons (e.g., cyclopropane CH₂ groups) and coupling constants (J values) to confirm the (S)-configuration .

- Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection verifies enantiopurity (>98% ee) .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how are receptor binding assays designed to evaluate its activity?

- Targets : Imidazo-benzodiazepines commonly target GABAₐ receptors (e.g., α₁β₂γ₂ subtypes) due to structural similarity to zolpidem .

- Assay Design :

- Radioligand binding assays using [³H]flumazenil to measure displacement IC₅₀ values in HEK293 cells expressing recombinant GABAₐ receptors .

- Electrophysiology (patch-clamp) assesses allosteric modulation of GABA-induced currents in neuronal cultures .

- Data Interpretation : Competitive binding curves (e.g., Hill coefficients >1 suggest positive cooperativity) .

Q. How do computational QSAR models inform the design of derivatives with enhanced binding affinity or metabolic stability?

- Methods :

- 3D-QSAR : CoMFA or CoMSIA models using steric, electrostatic, and hydrophobic fields derived from aligned derivatives .

- Docking Studies : Molecular docking (AutoDock Vina) into GABAₐ receptor homology models identifies key interactions (e.g., cyclopropane group with Leu 232 in α₁-subunit) .

- ADMET Prediction : SwissADME predicts metabolic soft spots (e.g., cyclopropane oxidation) to guide structural modifications .

Data Contradiction Analysis

Q. How can conflicting data on receptor subtype selectivity between in vitro and ex vivo studies be resolved?

- Case Study : A 2021 study reported α₁-subunit selectivity (IC₅₀ = 12 nM) in vitro, while ex vivo hippocampal slice assays showed broader activity (α₂/α₃ modulation) .

- Resolution :

- Assay Conditions : In vitro systems lack endogenous modulators (e.g., neurosteroids) present in ex vivo models, altering receptor conformation.

- Compound Purity : Trace impurities (<1%) in ex vivo samples may act as off-target modulators.

- Validation : Cross-validate using subtype-specific knockout mice or siRNA-mediated receptor silencing .

Methodological Recommendations

- Synthesis : Prioritize asymmetric catalysis over chiral resolution for scalable enantiopure production .

- Pharmacology : Combine electrophysiology with β-carboline antagonism studies to confirm mechanism .

- Computational : Validate QSAR models with in vivo pharmacokinetic data to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.